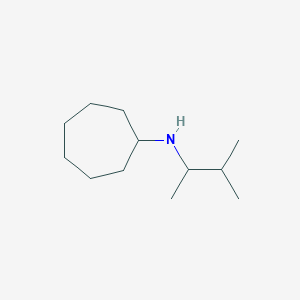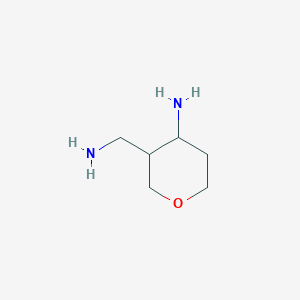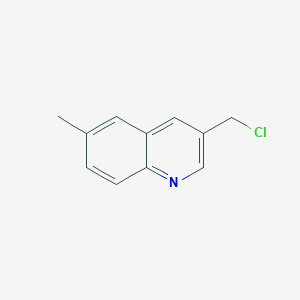
3-(Chloromethyl)-6-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-6-methylquinoline is an organic compound belonging to the quinoline family, characterized by a quinoline ring substituted with a chloromethyl group at the 3-position and a methyl group at the 6-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-6-methylquinoline typically involves the chloromethylation of 6-methylquinoline. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of 6-methylquinoline .
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-6-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products
Substitution Products: Depending on the nucleophile, products can include azidoquinolines, thiocyanatoquinolines, and aminoquinolines.
Oxidation Products: Quinoline N-oxides and other oxidized derivatives.
Reduction Products: Tetrahydroquinoline derivatives.
Scientific Research Applications
3-(Chloromethyl)-6-methylquinoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-6-methylquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to inhibition or modulation of their activity. The quinoline ring can intercalate with DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)quinoline: Lacks the methyl group at the 6-position, which may affect its reactivity and biological activity.
6-Methylquinoline: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
3-Methylquinoline: Substituted at a different position, leading to different chemical and biological properties.
Uniqueness
3-(Chloromethyl)-6-methylquinoline is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct reactivity and potential biological activities. The combination of these substituents can enhance its utility in various synthetic and research applications.
Properties
Molecular Formula |
C11H10ClN |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
3-(chloromethyl)-6-methylquinoline |
InChI |
InChI=1S/C11H10ClN/c1-8-2-3-11-10(4-8)5-9(6-12)7-13-11/h2-5,7H,6H2,1H3 |
InChI Key |
JHZHDCRMADZZBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


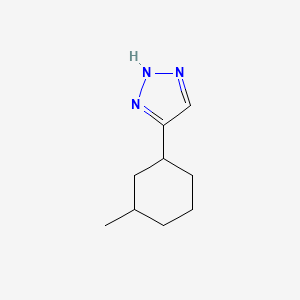
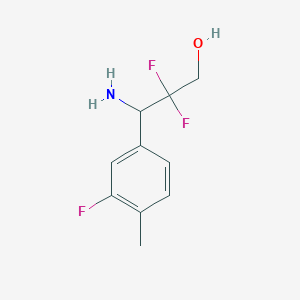
![5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylic acid](/img/structure/B15262576.png)
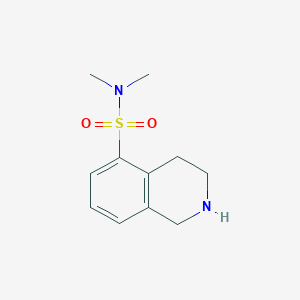
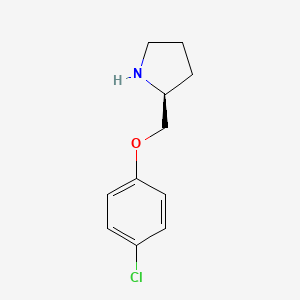
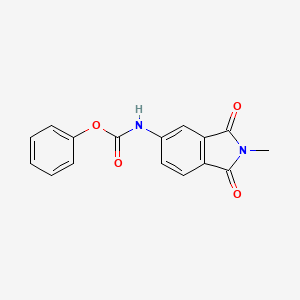
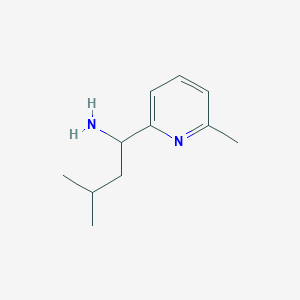

![[(3-Chloro-2-methylpropoxy)methyl]cyclopropane](/img/structure/B15262612.png)
![6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B15262615.png)


